molecular formula C15H27NO4 B11844489 tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11844489
M. Wt: 285.38 g/mol
InChI Key: OIMSYBBCIUZATF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic structure imparts unique properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, it serves as a scaffold for designing inhibitors or activators of specific enzymes. Its spirocyclic structure is particularly useful in creating molecules with high binding affinity and specificity .

Medicine: In medicinal chemistry, tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is explored for its potential as an antituberculosis agent. It has shown promising activity against various strains of Mycobacterium tuberculosis .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique mechanical and chemical properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Comparison: While these compounds share a similar spirocyclic framework, tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to the presence of the hydroxymethyl group at the 1-position. This functional group enhances its reactivity and potential for further chemical modifications .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-4-15(5-8-16)6-9-19-11-12(15)10-17/h12,17H,4-11H2,1-3H3

InChI Key

OIMSYBBCIUZATF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2CO

Origin of Product

United States

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